3-Bromophenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate
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Overview
Description
3-Bromophenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate: is a chemical compound with the following structural formula:
BrC6H3(CH3)NCO
It contains a bromophenyl group, a methylphenyl group, and an oxazole ring. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:: The synthesis of this compound typically involves Suzuki–Miyaura cross-coupling reactions. In this process, an aryl boron reagent reacts with an aryl halide (such as bromobenzene) in the presence of a palladium catalyst. The boron reagent serves as the nucleophilic partner, transferring its aryl group to the palladium center. The reaction proceeds under mild conditions and tolerates various functional groups .
Industrial Production:: While specific industrial production methods may vary, the Suzuki–Miyaura coupling remains a key strategy for large-scale synthesis. Boron reagents, such as arylboronic acids or boronate esters, are employed in these processes.
Chemical Reactions Analysis
Reactions::
Cross-Coupling Reactions: As mentioned earlier, the compound is synthesized via Suzuki–Miyaura coupling, which forms carbon–carbon bonds.
Functional Group Transformations: It can undergo various functional group modifications, including oxidation, reduction, and substitution reactions.
Aryl Boron Reagents: Boronic acids, boronate esters, or boron trifluorides.
Palladium Catalysts: Often Pd(PPh₃)₄ or related complexes.
Solvents: Commonly organic solvents like DMF, DMSO, or toluene.
Major Products:: The major product of the Suzuki–Miyaura coupling is the desired 3-Bromophenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: As a potential drug candidate due to its structural features.
Materials Science: For designing functional materials.
Biological Studies: Investigating its interactions with biological targets.
Mechanism of Action
The exact mechanism of action is context-dependent. its effects likely involve interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, researchers often compare it to related oxazole derivatives or other heterocyclic molecules.
Properties
Molecular Formula |
C17H12BrNO3 |
---|---|
Molecular Weight |
358.2 g/mol |
IUPAC Name |
(3-bromophenyl) 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C17H12BrNO3/c1-11-5-7-12(8-6-11)16-10-15(19-22-16)17(20)21-14-4-2-3-13(18)9-14/h2-10H,1H3 |
InChI Key |
MUGMMIZZUQWPFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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